molecular formula C11H22N2O2 B14777168 Ethyl 1-(2-aminopropyl)piperidine-4-carboxylate

Ethyl 1-(2-aminopropyl)piperidine-4-carboxylate

Cat. No.: B14777168
M. Wt: 214.30 g/mol
InChI Key: DFWMMFFTXCNIST-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminopropyl)piperidine-4-carboxylate is a chemical compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-aminopropyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2-aminopropane. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminopropyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-(2-aminopropyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-aminopropyl)piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, influencing biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(2-aminopropyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

    Ethyl 4-amino-1-piperidinecarboxylate: Similar in structure but with different functional groups, leading to varied applications and reactivity.

    Piperidine-4-carboxylic acid ethyl ester: Another related compound with distinct chemical properties and uses.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 1-(2-aminopropyl)piperidine-4-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-3-15-11(14)10-4-6-13(7-5-10)8-9(2)12/h9-10H,3-8,12H2,1-2H3

InChI Key

DFWMMFFTXCNIST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(C)N

Origin of Product

United States

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